molecular formula C12H14NO+ B493774 2-Benzyl-3,5-dimethylisoxazol-2-ium

2-Benzyl-3,5-dimethylisoxazol-2-ium

Cat. No.: B493774
M. Wt: 188.25g/mol
InChI Key: KPUIUPSJTYXYPH-UHFFFAOYSA-N
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Description

2-Benzyl-3,5-dimethylisoxazol-2-ium is a quaternary ammonium salt derived from the isoxazole heterocycle, characterized by a benzyl group at the 2-position and methyl substituents at the 3- and 5-positions (Figure 1). Isoxazolium salts are notable for their electrophilic reactivity, often serving as acylating agents in organic synthesis.

Properties

Molecular Formula

C12H14NO+

Molecular Weight

188.25g/mol

IUPAC Name

2-benzyl-3,5-dimethyl-1,2-oxazol-2-ium

InChI

InChI=1S/C12H14NO/c1-10-8-11(2)14-13(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/q+1

InChI Key

KPUIUPSJTYXYPH-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](O1)CC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=[N+](O1)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Benzyl-3,5-dimethylisoxazol-2-ium with related heterocyclic compounds, focusing on structural features, reactivity, and applications inferred from the evidence and broader literature.

Structural and Functional Analogues

2.1.1. 3,5-Dimethylisoxazolium Salts Non-benzylated isoxazolium salts, such as 3,5-dimethylisoxazolium iodide, lack the aromatic benzyl group, resulting in reduced steric bulk and lower lipophilicity. These derivatives are widely used as coupling reagents in peptide synthesis due to their ability to activate carboxylic acids. The absence of the benzyl group in such compounds may improve aqueous solubility but reduce membrane permeability in biological systems .

2.1.2. Benzo[d]thiazol-2-yl Derivatives The evidence highlights benzo[d]thiazol-2-yl-containing compounds (e.g., 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones) synthesized via reactions of 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates . Unlike the isoxazolium salt, these derivatives feature a sulfur atom in the heterocycle, which enhances π-electron delocalization and influences redox properties. Such compounds exhibit notable anticancer activity, as demonstrated in studies citing their inhibition of tumor cell lines (e.g., Mol. Cancer Ther. 2002 ).

2.1.3. Triazinane and Oxadiazinane Derivatives
1,3,5-Triazinane and 1,3,5-oxadiazinane derivatives from the evidence share a six-membered ring structure but differ in heteroatom composition (N vs. O/N). These compounds display moderate reactivity in condensation reactions with aryl isothiocyanates, forming thione derivatives . Their biological activity remains less explored compared to benzothiazole analogues.

Comparative Data Table

Property/Compound 2-Benzyl-3,5-dimethylisoxazol-2-ium 3,5-Dimethylisoxazolium Iodide Benzo[d]thiazol-2-yl Oxadiazinane Derivatives
Molecular Formula C₁₂H₁₄NO⁺ C₅H₇NO⁺I⁻ C₁₈H₁₅N₃OS₂
Heteroatoms O, N O, N S, N, O
Key Reactivity Acylating agent Peptide coupling reagent Thione formation via condensation
Reported Bioactivity Not studied Low (chemical reagent) Anticancer (e.g., Mol. Cancer Ther. 2002 )
Solubility Likely low (lipophilic) Moderate (polar solvents) Variable (depends on aryl substituents)

Notes

The benzyl group’s role in modulating reactivity and bioactivity warrants experimental validation, particularly in medicinal chemistry contexts.

Synthetic methodologies for isoxazolium salts (e.g., alkylation conditions) could be optimized using insights from analogous heterocyclic systems .

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